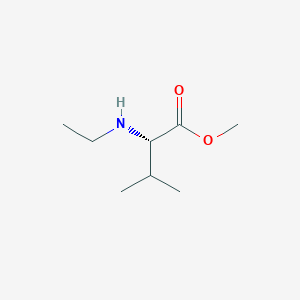

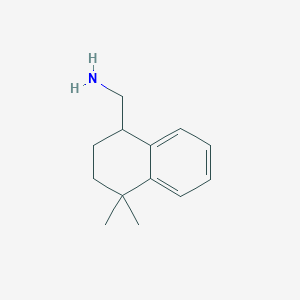

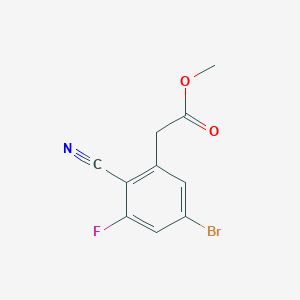

![molecular formula C16H17NO3 B1417419 3-[(4-isopropylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 477859-28-2](/img/structure/B1417419.png)

3-[(4-isopropylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione

Descripción general

Descripción

This compound, also known as PIM-1 kinase inhibitor, is a small molecule inhibitor. It has the molecular formula C16H17NO3 and a molecular weight of 271.31 g/mol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17NO3/c1-10(2)12-4-6-13(7-5-12)17-9-14-15(18)8-11(3)20-16(14)19/h4-10,17H,1-3H3/b14-9- . This code provides a specific description of the molecule’s structure.Aplicaciones Científicas De Investigación

-

Chemo-enzymatic Synthesis

- Field : Bioorganic Chemistry

- Application Summary : This compound could potentially be used in the chemo-enzymatic synthesis of 3′-O,4′-C-methylene-linked α-L-arabino furanosylnucleosides . These nucleosides are similar to the previously reported α-L-ribo-oxetano nucleic acid (ONA) monomer but with inverted stereochemistry at the C-2′ position as present in RNA .

- Method : The developed biocatalytic methodology has been successfully used for the efficient and environmentally friendly synthesis of 3′-O,4′-C-methylene-linked α-L-arabino furanosylnucleosides from enzymatically monoacetylated nucleosides in 63 to 79% overall yields .

- Results : The rate of butanoylation and propanoylation is 2.0 and 1.5 times faster than that of acetylation, respectively .

-

Synthesis of Degradable and Chemically Recyclable Polymers

- Field : Polymer Chemistry

- Application Summary : This compound could potentially be used in the synthesis of degradable and chemically recyclable polymers . The polymers synthesized using this compound may contribute to the circular materials economy .

- Method : The studied monomers were synthesized in high yields (80–90%), which is an attractive feature . DMDL afforded its homopolymer with a relatively high molecular weight .

- Results : The obtained homopolymers and random copolymers of DMDL degraded in basic conditions (in the presence of a hydroxide or an amine) at relatively mild temperatures (room temperature to 65 C) . The degradation of the DMDL homopolymer generated 2-hydroxyisobutyric acid (HIBA) .

-

Green Synthesis of Isoxazole Derivatives

- Field : Organic Chemistry

- Application Summary : This compound could potentially be used in the green synthesis of 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-one . This method involves the room temperature reaction of hydroxylamine, ethylacetoacetate, and substituted aromatic aldehydes, using Ag/SiO2 as a catalyst with water as a solvent .

- Method : The reaction requires relatively short reaction times (< 1 h), a simple workup procedure with good atom efficiency, and an easily recoverable catalyst .

- Results : The products were obtained in excellent yields (88–93 %) .

-

Biological Activities of Indole Derivatives

- Field : Pharmacology

- Application Summary : Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as antiviral agents . One of the tested compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A .

- Method : The specific methods of application or experimental procedures would depend on the specific biological activity being studied .

- Results : The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Propiedades

IUPAC Name |

4-hydroxy-6-methyl-3-[(4-propan-2-ylphenyl)iminomethyl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-10(2)12-4-6-13(7-5-12)17-9-14-15(18)8-11(3)20-16(14)19/h4-10,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQPXLAXPNKRDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C=NC2=CC=C(C=C2)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601140546 | |

| Record name | 6-Methyl-3-[[[4-(1-methylethyl)phenyl]amino]methylene]-2H-pyran-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-isopropylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione | |

CAS RN |

477859-28-2 | |

| Record name | 6-Methyl-3-[[[4-(1-methylethyl)phenyl]amino]methylene]-2H-pyran-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

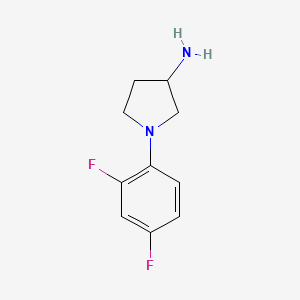

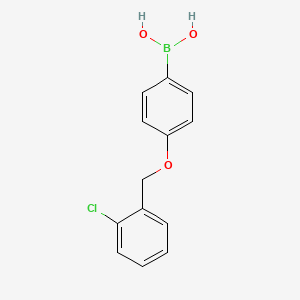

![[(3-Chloro-4-cyanophenyl)carbamoyl]formic acid](/img/structure/B1417341.png)

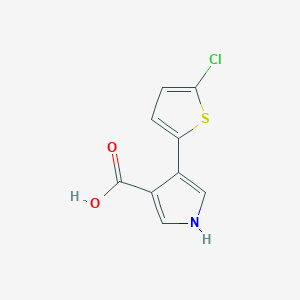

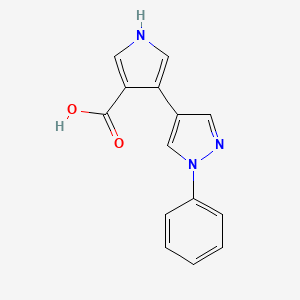

![6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417345.png)

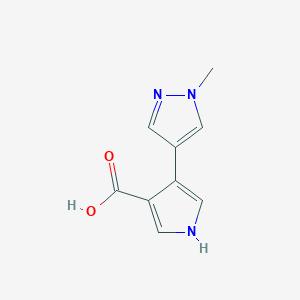

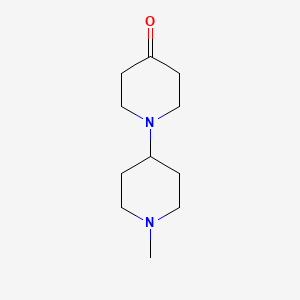

![5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B1417351.png)

![ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1417358.png)

![4-Methoxymethylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1417359.png)